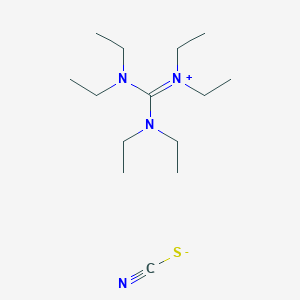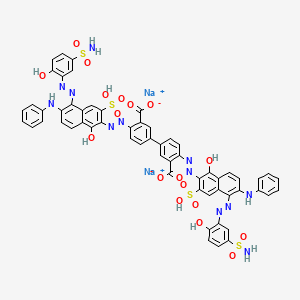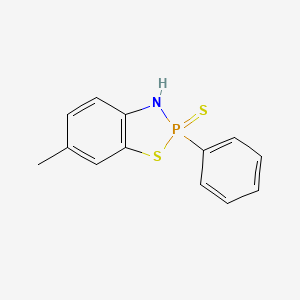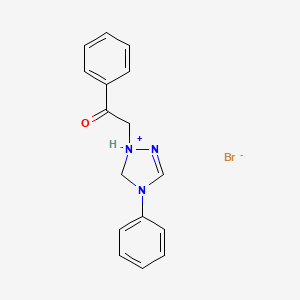
4-(4-Bromobenzoyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromobenzoyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromobenzoyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)oxolan-2-one typically involves the reaction of 4-bromobenzoyl chloride with oxolan-2-one in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve oxolan-2-one in anhydrous dichloromethane.
- Add pyridine to the solution as a base.
- Slowly add 4-bromobenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)oxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxolan-2-one ring can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives with various functional groups.
Reduction Reactions: Products include alcohols and diols.
Oxidation Reactions: Products include carboxylic acids and ketones.
Scientific Research Applications
4-(4-Bromobenzoyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its bromobenzoyl group can act as a probe for binding studies.
Medicine: Potential applications include the development of new pharmaceuticals and drug delivery systems. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)oxolan-2-one involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxolan-2-one ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Gamma-Butyrolactone (GBL): A lactone with a similar oxolan-2-one ring structure but without the bromobenzoyl group.
4-Bromobenzoyl Chloride: A precursor in the synthesis of 4-(4-Bromobenzoyl)oxolan-2-one, lacking the oxolan-2-one ring.
Oxazoles: Compounds with a similar heterocyclic structure but containing nitrogen in the ring.
Uniqueness
This compound is unique due to the presence of both the bromobenzoyl group and the oxolan-2-one ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
69099-72-5 |
|---|---|
Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
4-(4-bromobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C11H9BrO3/c12-9-3-1-7(2-4-9)11(14)8-5-10(13)15-6-8/h1-4,8H,5-6H2 |
InChI Key |
YYTHXTBOJSHXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


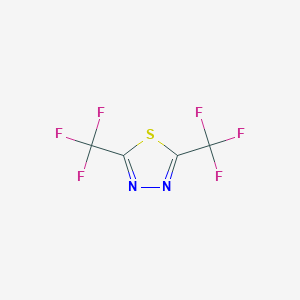

![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
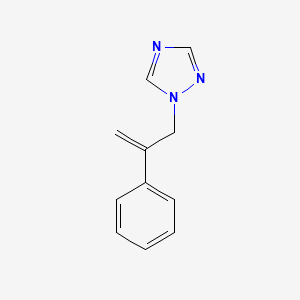
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
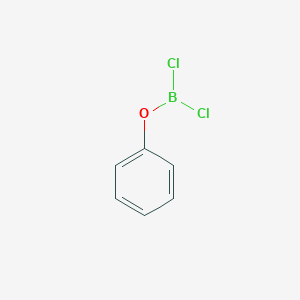

![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)

